3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide
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Overview
Description
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its biological activity, and an octahydrocyclopenta[c]pyrrole core, which adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the fluoropyrimidine moiety, followed by its attachment to the octahydrocyclopenta[c]pyrrole core. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluoropyrimidine moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. This compound may also interact with other proteins and pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A well-known chemotherapeutic agent with a similar fluoropyrimidine structure.
Pyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
The uniqueness of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide lies in its combination of the fluoropyrimidine moiety with the octahydrocyclopenta[c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H25FN4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H25FN4O3/c19-14-7-20-16(21-8-14)26-12-18-5-1-3-13(18)10-23(11-18)17(24)22-9-15-4-2-6-25-15/h7-8,13,15H,1-6,9-12H2,(H,22,24) |
InChI Key |
WVNSFOLXGXPFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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